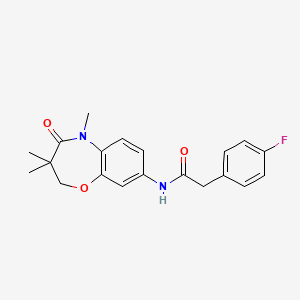

2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group and a tetrahydrobenzo oxazepin ring.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-20(2)12-26-17-11-15(8-9-16(17)23(3)19(20)25)22-18(24)10-13-4-6-14(21)7-5-13/h4-9,11H,10,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTDINVYXJSCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvents, depend on the desired reaction and product .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

4- [ [5- (4-fluorophenyl)-3-methyl-4-oxo-2-thieno [2,3-d]pyrimidinyl]thio]-2- (1-iminoethyl)-3-oxobutanenitrile: This compound shares the fluorophenyl group but has a different core structure.

3-(4-FLUOROPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL ACETATE: Another fluorophenyl-containing compound with distinct structural features.

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide (CAS Number: 921811-91-8) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H21FN2O3 |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 921811-91-8 |

Structure

The structure of the compound features a benzoxazepine core with a fluorophenyl substituent and an acetamide group, contributing to its biological activity.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antidepressant Effects : Some benzoxazepines have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Activity : Compounds in this class may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various bacterial strains.

The precise mechanisms of action for this compound remain under investigation. However, it is hypothesized that the compound may:

- Inhibit Enzymatic Activity : Similar compounds often act as enzyme inhibitors in metabolic pathways.

- Modulate Receptor Activity : The interaction with serotonin receptors has been noted in related compounds.

- Induce Apoptosis : By activating apoptotic pathways in cancer cells.

Study 1: Antidepressant Activity

A study explored the antidepressant potential of benzoxazepine derivatives. The results indicated that specific modifications to the benzoxazepine structure enhanced serotonin receptor affinity and increased antidepressant-like behavior in animal models.

Study 2: Antitumor Efficacy

In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 3: Antimicrobial Testing

A series of antimicrobial tests revealed that derivatives of this compound showed promising activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Q & A

Q. What are the optimal synthetic routes for this benzoxazepin-acetamide derivative, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of fluorophenyl precursors with tetrahydrobenzoxazepin derivatives under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in ring-closure steps .

- Catalysts : Potassium carbonate or triethylamine facilitates amide bond formation .

- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity >95% .

Optimization Tip: Use a fractional factorial design to test variables (solvent, temperature, catalyst ratio) and identify interactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR validate the benzoxazepin ring (δ 4.2–4.5 ppm for oxazepine protons) and fluorophenyl substituents (δ 7.1–7.3 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity; retention times correlate with lipophilicity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z ~425) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzoxazepin core .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Thermal Stability : Decomposition occurs >150°C; store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The lactam ring is prone to hydrolysis in acidic/basic conditions; use anhydrous solvents during synthesis .

- Long-term Storage : Lyophilization with cryoprotectants (e.g., trehalose) maintains stability for >12 months .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based ATPase assays .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Use shake-flask method (PBS, pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., G-protein-coupled receptors) by analyzing π-π stacking between fluorophenyl and aromatic residues .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with cytotoxicity .

- MD Simulations : GROMACS simulates ligand-receptor dynamics over 100 ns to evaluate conformational stability .

Q. How should researchers address contradictory spectral data during characterization?

- Methodological Answer :

- Case Example : Discrepancies in H NMR integration ratios may arise from diastereomeric impurities. Solutions:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms stereochemistry .

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- Mass Spec Anomalies : Isotopic patterns deviating from theoretical values suggest halogen exchange (e.g., F/Cl); verify via elemental analysis .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Thermal Proteome Profiling (TPP) : Identifies target proteins by monitoring thermal stability shifts in cell lysates .

- Metabolomics : LC-MS tracks downstream metabolite changes (e.g., ATP/ADP ratios) to map signaling pathways .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the fluorophenyl group with trifluoromethylpyridine to reduce CYP450-mediated oxidation .

- Prodrug Approach : Introduce ester moieties at the acetamide nitrogen to enhance solubility and slow hepatic clearance .

- Deuterium Labeling : Replace labile hydrogens (e.g., benzoxazepin methyl groups) to prolong half-life .

Q. What statistical methods are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

- Robust Regression : Iteratively reweighted least squares (IRLS) minimizes outlier effects in IC calculations .

- Bootstrapping : Generates 95% confidence intervals for EC values from non-normal distributions .

- Bayesian Hierarchical Models : Accounts for batch-to-batch variability in multi-lab studies .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science beyond pharmacology?

- Methodological Answer :

- Supramolecular Assemblies : Utilize the fluorophenyl group for π-stacking in self-assembled monolayers (SAMs) on gold surfaces .

- Polymer Additives : Incorporate into polyamide matrices to enhance thermal stability (TGA analysis recommended) .

- Fluorescent Probes : Attach BODIPY dyes via the acetamide nitrogen for cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.